molecular formula C16H22N2O2 B7472440 3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one

3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one

Numéro de catalogue B7472440
Poids moléculaire: 274.36 g/mol
Clé InChI: NJRLWHAINXHXAA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one, also known as MTI-101, is a small molecule drug that has been investigated for its potential use in cancer therapy. The compound was first synthesized in 2006 and has since undergone various studies to determine its mechanism of action and potential therapeutic applications.

Mécanisme D'action

The exact mechanism of action of 3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the suppression of oncogenes, which can result in the inhibition of tumor growth.
Biochemical and Physiological Effects
3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In addition, 3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one has been shown to enhance the immune response to cancer cells, which can result in the activation of immune cells to attack tumors.

Avantages Et Limitations Des Expériences En Laboratoire

3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach intracellular targets. It also has a relatively low toxicity profile, which makes it suitable for in vivo studies. However, one of the limitations of 3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several future directions for the investigation of 3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one. One potential direction is the investigation of its use in combination with other chemotherapeutic agents to enhance their efficacy. Another potential direction is the investigation of its use in combination with immunotherapy agents to enhance the immune response to cancer cells. Additionally, the development of more soluble forms of 3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one could improve its use in experimental settings. Finally, the investigation of the potential use of 3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one in other diseases, such as neurodegenerative diseases, could also be a future direction.

Méthodes De Synthèse

3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one can be synthesized through a multi-step process that involves the reaction of various chemical precursors. The synthesis process involves the use of reagents such as sodium hydride, triethylamine, and acetic anhydride. The final product is obtained through a purification process that involves column chromatography.

Applications De Recherche Scientifique

3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one has been studied for its potential use in cancer therapy. It has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer. In preclinical studies, 3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one has been shown to inhibit tumor growth and induce apoptosis in cancer cells. It has also been investigated for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.

Propriétés

IUPAC Name

3-methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-10-6-8-18(9-7-10)16(20)15-11(2)14-12(17-15)4-3-5-13(14)19/h10,17H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRLWHAINXHXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C3=C(N2)CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.